6-benzyl-3-(4-biphenylyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-benzyl-3-(4-biphenylyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with benzyl, biphenyl, and methyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(4-biphenylyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base such as potassium carbonate.
Attachment of the biphenyl group: This can be done through Suzuki coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(4-biphenylyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyl and biphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Benzyl halides with potassium carbonate for benzylation; aryl halides with palladium catalysts for Suzuki coupling.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-benzyl-3-(4-biphenylyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-biphenylyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
- 6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-benzyl-3-(4-biphenylyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its biphenyl substituent, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C31H22O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-benzyl-5-methyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C31H22O3/c1-20-25-17-27-28(24-14-12-23(13-15-24)22-10-6-3-7-11-22)19-33-29(27)18-30(25)34-31(32)26(20)16-21-8-4-2-5-9-21/h2-15,17-19H,16H2,1H3 |
InChI Key |
MRTNZSKLISVURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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